1-((Benzyloxy)carbonyl)-5,7-difluoroindoline-2-carboxylic acid
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Overview
Description
1-((Benzyloxy)carbonyl)-5,7-difluoroindoline-2-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a benzyloxycarbonyl group, two fluorine atoms, and an indoline core structure. Its unique chemical structure makes it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((Benzyloxy)carbonyl)-5,7-difluoroindoline-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the protection of the indoline nitrogen with a benzyloxycarbonyl group, followed by the introduction of fluorine atoms at specific positions on the indoline ring. The final step usually involves the formation of the carboxylic acid group through oxidation or hydrolysis reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-((Benzyloxy)carbonyl)-5,7-difluoroindoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atoms on the indoline ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
1-((Benzyloxy)carbonyl)-5,7-difluoroindoline-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It finds applications in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((Benzyloxy)carbonyl)-5,7-difluoroindoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group for amines, suppressing their nucleophilic and basic properties. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions.
Comparison with Similar Compounds
1-((Benzyloxy)carbonyl)-indoline-2-carboxylic acid: Lacks the fluorine atoms, making it less reactive in certain reactions.
5,7-Difluoroindoline-2-carboxylic acid: Does not have the benzyloxycarbonyl group, affecting its overall stability and reactivity.
1-((Benzyloxy)carbonyl)-5-fluoroindoline-2-carboxylic acid: Contains only one fluorine atom, resulting in different chemical properties.
Uniqueness: 1-((Benzyloxy)carbonyl)-5,7-difluoroindoline-2-carboxylic acid stands out due to the presence of both the benzyloxycarbonyl group and two fluorine atoms. This combination imparts unique chemical properties, such as enhanced stability, reactivity, and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H13F2NO4 |
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Molecular Weight |
333.29 g/mol |
IUPAC Name |
5,7-difluoro-1-phenylmethoxycarbonyl-2,3-dihydroindole-2-carboxylic acid |
InChI |
InChI=1S/C17H13F2NO4/c18-12-6-11-7-14(16(21)22)20(15(11)13(19)8-12)17(23)24-9-10-4-2-1-3-5-10/h1-6,8,14H,7,9H2,(H,21,22) |
InChI Key |
NNEIZMPIERDMMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(C2=C1C=C(C=C2F)F)C(=O)OCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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